
3-Pipéridin-4-yl-1,4-dihydro-1,2,4-triazol-5-one ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring fused with a triazolone moiety, which contributes to its distinctive chemical properties and reactivity.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a scaffold for the design of bioactive molecules.
Medicine
In medicine, 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of neurology and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, which share a similar structure, have a broad range of biological activities . They can interact with various targets such as enzymes, receptors, and proteins, influencing numerous biological processes .
Mode of Action
Imidazole derivatives have been shown to inhibit the proliferation of cancer cells, block cell proliferation cycles leading to cancer cell apoptosis, and induce terminal differentiation of cancer cells . They can also inhibit the activity of enzymes associated with cancer cell proliferation .
Biochemical Pathways
Imidazole derivatives, which share a similar structure, have been shown to influence a variety of biochemical pathways related to their broad range of biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Imidazole derivatives have demonstrated the ability to inhibit the proliferation of cancer cells, block cell proliferation cycles leading eventually to cancer cell apoptosis, and induce terminal differentiation of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .
Analyse Biochimique
Biochemical Properties
It is known that triazole derivatives, to which this compound belongs, have demonstrated the ability to inhibit the proliferation of cancer cells, block cell proliferation cycles leading eventually to cancer cell apoptosis, and induce terminal differentiation of cancer cells . Furthermore, by varying active groups in the derivatives, the pharmaceutical activity can be regulated to inhibit the activity of enzymes that are associated with cancer cell proliferation .
Cellular Effects
In terms of cellular effects, 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride has shown potential in anticancer drug development. Triazole derivatives have demonstrated the ability to inhibit the proliferation of cancer cells, block cell proliferation cycles leading eventually to cancer cell apoptosis, and induce terminal differentiation of cancer cells .
Molecular Mechanism
It is known that triazole derivatives have demonstrated the ability to inhibit the proliferation of cancer cells, block cell proliferation cycles leading eventually to cancer cell apoptosis, and induce terminal differentiation of cancer cells .
Temporal Effects in Laboratory Settings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride typically involves multiple steps, including the formation of the piperidine ring and the triazolone structure. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor such as 4-piperidone, the piperidine ring can be formed through reductive amination or other cyclization methods.
Formation of the Triazolone Moiety: The triazolone ring can be synthesized through the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization.
Coupling of the Two Moieties: The piperidine and triazolone structures are then coupled under appropriate conditions, often involving condensation reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine or triazolone derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazolone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the triazolone ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,2,4-triazole itself or its substituted derivatives share the triazole ring structure and exhibit similar reactivity.
Piperidine Derivatives: Compounds like piperidine or its N-substituted derivatives share the piperidine ring and can undergo similar chemical reactions.
Uniqueness
What sets 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride apart is the combination of the piperidine and triazolone moieties in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
1787942-06-6 |
|---|---|
Formule moléculaire |
C7H13ClN4O |
Poids moléculaire |
204.66 g/mol |
Nom IUPAC |
3-piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H |
Clé InChI |
IBEYESJKKLMWSZ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=NNC(=O)N2.Cl |
SMILES canonique |
C1CNCCC1C2=NNC(=O)N2.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


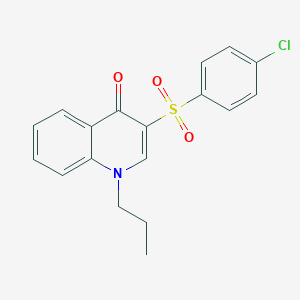
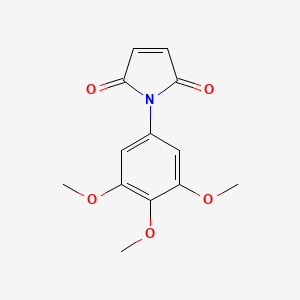

![1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde](/img/structure/B2517646.png)
![2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2517647.png)
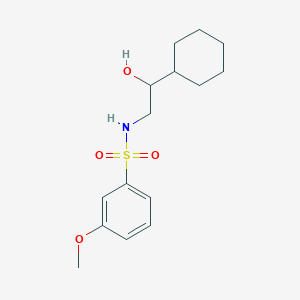
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)
![2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2517653.png)
![N-(4-ethoxyphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2517656.png)
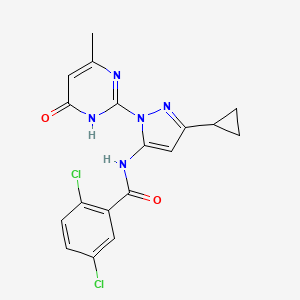
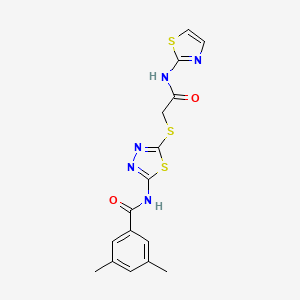
![1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-phenylpiperazine](/img/structure/B2517660.png)
![1-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2517662.png)
![Methyl 2-[[(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2517664.png)
